4-Chloro-5-cyanopyridine-3-sulfonyl chloride
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Overview
Description
4-Chloro-5-cyanopyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl2N2O2S and a molecular weight of 237.07 g/mol . It is characterized by the presence of a chloro group, a cyano group, and a sulfonyl chloride group attached to a pyridine ring. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-cyanopyridine-3-sulfonyl chloride typically involves the chlorination of 4-cyano-3-hydroxypyridine followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) and sulfonating agents like chlorosulfonic acid (HSO3Cl) .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-cyanopyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to facilitate certain reactions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
4-Chloro-5-cyanopyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-5-cyanopyridine-3-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
- 4-Chloro-3-nitropyridine-5-sulfonyl chloride
- 4-Chloro-5-fluoropyridine-3-sulfonyl chloride
- 4-Chloro-5-bromopyridine-3-sulfonyl chloride
Comparison: 4-Chloro-5-cyanopyridine-3-sulfonyl chloride is unique due to the presence of the cyano group, which imparts distinct reactivity and properties compared to its analogs. The cyano group can participate in additional reactions, providing a broader range of synthetic possibilities .
Properties
IUPAC Name |
4-chloro-5-cyanopyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O2S/c7-6-4(1-9)2-10-3-5(6)13(8,11)12/h2-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHYFDHLZBJQCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)S(=O)(=O)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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